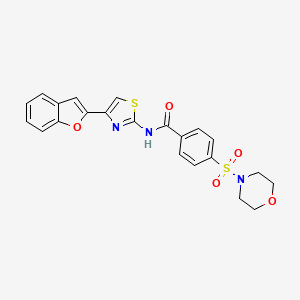

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

CAS No.: 923440-20-4

Cat. No.: VC4358032

Molecular Formula: C22H19N3O5S2

Molecular Weight: 469.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923440-20-4 |

|---|---|

| Molecular Formula | C22H19N3O5S2 |

| Molecular Weight | 469.53 |

| IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C22H19N3O5S2/c26-21(15-5-7-17(8-6-15)32(27,28)25-9-11-29-12-10-25)24-22-23-18(14-31-22)20-13-16-3-1-2-4-19(16)30-20/h1-8,13-14H,9-12H2,(H,23,24,26) |

| Standard InChI Key | ZAHFHNYCJOJQQO-UHFFFAOYSA-N |

| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |

Introduction

Similar Compounds and Their Applications

-

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a related compound that has been studied for its potential in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases.

-

Thiazole Derivatives: Thiazoles are known for their versatility in pharmaceutical applications, including antimicrobial, anticancer, and anticonvulsant activities .

Potential Biological Activities

While specific biological activities of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide are not detailed, compounds with similar structures often exhibit a range of biological effects:

-

Antimicrobial Activity: Thiazole derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .

-

Anticancer Activity: Some thiazole-based compounds have demonstrated anticancer potential, particularly against specific cancer cell lines .

Research Findings and Future Directions

Given the lack of specific data on N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, future research should focus on synthesizing this compound and evaluating its biological activities. This could involve in vitro and in vivo studies to assess its efficacy and safety.

Data Table: Comparison of Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume